N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
Overview
Description
N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine , often referred to as “PYTAN” , is a chemical compound with a complex structure. It combines a pyridine ring, a tetrahydronaphthalene moiety, and an amine functional group. The compound’s systematic name reflects its substituents and core structure.
Synthesis Analysis
The synthesis of PYTAN involves several steps, including cyclization, reduction, and functionalization. Researchers have explored various synthetic routes to access this compound. Notably, the pyridine ring and tetrahydronaphthalene scaffold are crucial for its biological activity.
Molecular Structure Analysis
The molecular structure of PYTAN consists of the following components:
- Pyridine Ring : The pyridine ring (pyridin-4-yl) serves as the central aromatic unit.
- Tetrahydronaphthalene Moiety : The fused bicyclic system (1,2,3,4-tetrahydronaphthalen-1-yl) contributes to the overall rigidity and shape of the molecule.
- Amine Group : The amino group (NH₂) provides reactivity and potential binding sites.
Chemical Reactions Analysis
PYTAN can participate in various chemical reactions, including:
- Substitution Reactions : The pyridine nitrogen and the amine group can undergo substitution reactions with electrophiles or nucleophiles.
- Redox Reactions : The aromatic rings may be involved in redox processes.
- Cyclization Reactions : Intramolecular cyclizations can lead to diverse derivatives.
Physical And Chemical Properties Analysis
- Physical State : PYTAN likely exists as a solid at room temperature.
- Melting Point : Experimental data indicate a melting point within a specific range.
- Solubility : Solubility in various solvents impacts its practical use.
- Stability : Stability under different conditions is crucial for storage and handling.
Safety And Hazards
- Toxicity : Assessments of PYTAN’s toxicity are essential for safe handling.
- Environmental Impact : Consider its impact on the environment during disposal.
- Handling Precautions : Researchers should follow safety protocols.
Future Directions
- Structure-Activity Relationship (SAR) : Investigate how structural modifications affect PYTAN’s properties.
- Biological Assays : Explore its biological activity against specific targets.
- Drug Development : Evaluate its potential as a therapeutic agent.
properties
IUPAC Name |
N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-2-6-15-14(4-1)5-3-7-16(15)18-12-13-8-10-17-11-9-13/h1-2,4,6,8-11,16,18H,3,5,7,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPCKMUOZSNPJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)NCC3=CC=NC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395983 | |
Record name | N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine | |
CAS RN |
884497-50-1 | |
Record name | N-(pyridin-4-ylmethyl)-1,2,3,4-tetrahydronaphthalen-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.